molecular formula C12H14O2 B2657594 3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid CAS No. 1367026-91-2

3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid

Cat. No.: B2657594
CAS No.: 1367026-91-2
M. Wt: 190.242
InChI Key: PEGRAPNVBPZBKU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid is a bicyclic carboxylic acid derivative featuring a fused indene ring system substituted with two methyl groups at the 3-position and a carboxylic acid moiety at the 2-position. This compound belongs to the dihydroindene family, which is characterized by a partially saturated bicyclic structure that combines aromatic and aliphatic properties.

Properties

IUPAC Name

3,3-dimethyl-1,2-dihydroindene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2)9-6-4-3-5-8(9)7-10(12)11(13)14/h3-6,10H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGRAPNVBPZBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2=CC=CC=C21)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,3-Dimethyl-1,2-dihydroindene.

    Oxidation: The dihydroindene is then subjected to oxidation to introduce the carboxylic acid group at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Compound Name Molecular Formula Substituents Key Structural Differences
3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid C₁₂H₁₄O₂ - 3,3-dimethyl
- 2-carboxylic acid
Fully saturated 1,2-dihydroindene core
3-Methylindene-2-carboxylic acid C₁₁H₁₀O₂ - 3-methyl
- 2-carboxylic acid
Fully aromatic indene ring
2,3-Dihydro-1H-indene-2-carboxylic acid C₁₀H₁₀O₂ - No methyl groups
- 2-carboxylic acid
Lack of methyl substituents
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid C₁₃H₈N₂O₃ - Dicyanomethylene
- 3-hydroxy
Additional cyano and hydroxyl groups

Physicochemical Properties

  • Acidity: Cyclopropane dicarboxylic acids (e.g., cis-3,3-dimethyl-1,2-cyclopropanedicarboxylic acid) exhibit pKa values of 2.34 (first dissociation) and 8.31 (second dissociation) , suggesting that the dihydroindene core in 3,3-dimethyl derivatives may display similar acidic behavior due to steric and electronic effects.
  • Solubility and Stability: The 3,3-dimethyl substitution in the target compound likely enhances hydrophobicity compared to unsubstituted dihydroindene carboxylic acids (e.g., 2,3-dihydro-1H-indene-2-carboxylic acid ). Derivatives like ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (C₁₂H₁₆ClNO₂ ) demonstrate improved solubility in polar solvents due to ionic character, a feature absent in the non-ionic 3,3-dimethyl analog.

Biological Activity

3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid (DMIDCA) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DMIDCA is characterized by its unique structure, which includes a dihydroindene core with a carboxylic acid functional group. This structure allows it to engage in various biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of DMIDCA. For instance, a study reported that DMIDCA exhibited cytotoxic effects against several cancer cell lines, including HeLa cells (human cervix adenocarcinoma) and MCF-7 cells (breast cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer treatment.

Table 1: Cytotoxic Activity of DMIDCA Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest (G2/M phase)
A549 (Lung)25Apoptosis and necrosis

Antimicrobial Activity

DMIDCA has also been investigated for its antimicrobial properties. It demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes.

Table 2: Antimicrobial Activity of DMIDCA

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

The biological activity of DMIDCA can be attributed to several mechanisms:

  • Interaction with DNA : DMIDCA may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Production : DMIDCA has been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

  • Study on Anticancer Activity : A recent publication explored the effects of DMIDCA on various cancer cell lines. The results indicated that DMIDCA not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties of DMIDCA. It was found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

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